Aminocarb

描述

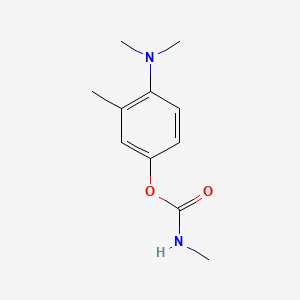

Structure

3D Structure

属性

IUPAC Name |

[4-(dimethylamino)-3-methylphenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-7-9(15-11(14)12-2)5-6-10(8)13(3)4/h5-7H,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIDOCRTMDIQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)NC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Record name | AMINOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022172 | |

| Record name | Aminocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC] Colorless solid; [MSDSonline], WHITE CRYSTALS. | |

| Record name | Aminocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMINOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN POLAR ORG SOLVENTS; MODERATELY SOL IN AROMATIC SOLVENTS, water solubility = 915 mg/l @ 20 °C, Solubility in water, g/100ml at 20 °C: 0.09 (very poor) | |

| Record name | AMINOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMINOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | AMINOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.2 | |

| Record name | AMINOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000188 [mmHg], Vapor pressure, Pa at 20 °C: 0.0023 | |

| Record name | Aminocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMINOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE CRYSTALLINE SOLID, TAN CRYSTALS | |

CAS No. |

2032-59-9 | |

| Record name | Aminocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminocarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminocarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767M03K32Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMINOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

93-94 °C, 93 °C | |

| Record name | AMINOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMINOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Aminocarb: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocarb is a carbamate (B1207046) insecticide recognized for its efficacy against a range of chewing and sucking insects.[1] As a non-systemic insecticide, it functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[2][3] This technical guide provides an in-depth analysis of the chemical properties and structural characteristics of this compound, offering valuable data and methodologies for research and development professionals.

Chemical and Physical Properties

The following tables summarize the key chemical identifiers and physicochemical properties of this compound. This data is crucial for understanding its environmental fate, transport, and toxicological profile.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | [4-(dimethylamino)-3-methylphenyl] N-methylcarbamate | [1] |

| CAS Number | 2032-59-9 | [4][5] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [4][6] |

| Molecular Weight | 208.26 g/mol | [4] |

| Canonical SMILES | CC1=C(C=CC(=C1)OC(=O)NC)N(C)C | [1][2] |

| InChI | InChI=1S/C11H16N2O2/c1-8-7-9(15-11(14)12-2)5-6-10(8)13(3)4/h5-7H,1-4H3,(H,12,14) | [1][6] |

| InChIKey | IMIDOCRTMDIQIJ-UHFFFAOYSA-N | [1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Temperature (°C) | Source(s) |

| Physical State | White crystalline solid | Ambient | [1][7][8] |

| Melting Point | 93-94 °C | N/A | [1][5][7] |

| Boiling Point | Decomposes before boiling | N/A | [9] |

| Water Solubility | 915 mg/L | 20 | [1][10] |

| Vapor Pressure | 1.88 x 10⁻⁶ mmHg (2.3 x 10⁻⁴ Pa) | 20 | [1][8][11] |

| logP (Octanol-Water Partition Coefficient) | 1.73 - 1.90 | 20 | [1][8] |

| Henry's Law Constant | 5.64 x 10⁻¹⁰ atm·m³/mol | 25 | [11] |

Chemical Structure

This compound is a carbamate ester derived from phenyl methylcarbamate.[1] Its structure features a dimethylamino group at the 4th position and a methyl group at the 3rd position of the phenyl ring.[1]

Caption: 2D Chemical Structure of this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound's primary mode of action as an insecticide is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] In a healthy nervous system, the neurotransmitter acetylcholine (B1216132) is released at cholinergic synapses to transmit nerve impulses. AChE rapidly hydrolyzes acetylcholine into choline (B1196258) and acetic acid, terminating the signal.

This compound, being a carbamate, acts as a competitive inhibitor of AChE. It binds to the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine. The result is an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately the death of the insect.[8]

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, often adhering to OECD (Organisation for Economic Co-operation and Development) guidelines to ensure consistency and comparability of data.

Melting Point Determination (OECD Guideline 102)

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure.[12][13]

-

Principle: A small, representative sample of the substance is heated at a controlled rate, and the temperature range from the beginning of melting to complete liquefaction is observed.[12][14]

-

Apparatus: Common methods include the capillary tube method (using a liquid bath or a metal block for heating), a Kofler hot bar, or instrumental methods like Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA).[12][15]

-

Procedure (Capillary Method):

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The tube is placed in a heating apparatus alongside a calibrated thermometer.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.[14]

-

-

Procedure (DSC):

-

A small, weighed sample of this compound is placed in a sealed aluminum pan.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

-

The heat flow to the sample is measured relative to an empty reference pan.

-

The melting point is determined from the onset temperature of the endothermic melting peak on the resulting thermogram.[16]

-

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[5]

-

Principle: A saturated solution of the substance in water is prepared, and the concentration of the dissolved substance is determined analytically.[1][5]

-

Methods: The two primary methods are the Flask Method (for solubilities > 10 mg/L) and the Column Elution Method (for solubilities < 10 mg/L).[5][6]

-

Procedure (Flask Method):

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6][17]

-

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.[2][7]

-

Principle: Various methods are available to measure the pressure of the vapor in equilibrium with the substance at different temperatures.[18]

-

Methods: Common methods include the dynamic method (measuring the boiling point at various pressures), the static method (direct measurement of vapor pressure in a closed system), and the gas saturation method (measuring the mass of substance transported by a known volume of inert gas).[2][18]

-

Procedure (Static Method):

-

A sample of this compound is placed in a thermostated container connected to a pressure measuring device.

-

The container is evacuated to remove air.

-

The system is allowed to reach equilibrium at a set temperature.

-

The pressure of the vapor is measured directly. This is repeated at several temperatures to establish the vapor pressure curve.[4]

-

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water, representing its lipophilicity.[19]

-

Principle: The compound is dissolved in a mixture of n-octanol and water, and after equilibration, the concentration of the compound in each phase is determined.[19]

-

Method: The Shake Flask Method is commonly used for compounds with logP values in the range of -2 to 4.[19][20]

-

Procedure (Shake Flask Method):

-

A known amount of this compound is added to a vessel containing pre-saturated n-octanol and water.

-

The vessel is shaken vigorously to ensure thorough mixing and then centrifuged to separate the two phases.

-

The concentration of this compound in both the n-octanol and water phases is measured using an appropriate analytical method (e.g., HPLC, GC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).[10]

-

Analytical Determination

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of carbamates like this compound. Reversed-phase HPLC with a C18 column is often employed for separation. Detection can be achieved using a UV detector or, for higher sensitivity and selectivity, post-column derivatization followed by fluorescence detection (as described in EPA Method 531.1).[21][22][23]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, often after a derivatization step to improve its thermal stability and volatility. This method provides high sensitivity and specificity, allowing for both quantification and structural confirmation.[24][25]

References

- 1. oecd.org [oecd.org]

- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. consilab.de [consilab.de]

- 5. oecd.org [oecd.org]

- 6. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. laboratuar.com [laboratuar.com]

- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 9. This compound (Ref: BAY 44646) [sitem.herts.ac.uk]

- 10. biotecnologiebt.it [biotecnologiebt.it]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. enfo.hu [enfo.hu]

- 15. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 16. journals.iucr.org [journals.iucr.org]

- 17. This compound | C11H16N2O2 | CID 16247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 21. 459. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 22. agilent.com [agilent.com]

- 23. s4science.at [s4science.at]

- 24. scispec.co.th [scispec.co.th]

- 25. youtube.com [youtube.com]

Aminocarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

Introduction

Aminocarb, a carbamate (B1207046) ester insecticide, is recognized for its potent neurotoxic effects, which stem from its function as an acetylcholinesterase (AChE) inhibitor.[1][2] As a non-systemic insecticide, it has been utilized in the control of various insect pests.[2][3] The primary mechanism of its toxicity involves the disruption of the normal functioning of the nervous system by interfering with the enzymatic degradation of the neurotransmitter acetylcholine (B1216132).[1] This guide provides an in-depth technical overview of the mechanism, kinetics, and experimental evaluation of this compound's interaction with acetylcholinesterase, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The fundamental role of acetylcholinesterase (AChE) in the nervous system is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid.[1][4] This process is crucial for terminating the nerve impulse at cholinergic synapses and neuromuscular junctions, allowing the neuron or muscle cell to repolarize and prepare for the next signal.[1]

This compound exerts its effect by inhibiting AChE. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in excessive and prolonged stimulation of cholinergic receptors.[1] This overstimulation manifests as the characteristic signs of cholinergic poisoning, including convulsions, excessive salivation, and ultimately, respiratory failure.[1][3]

The inhibition process by carbamates like this compound is a multi-step reaction:

-

Formation of a Reversible Complex: Initially, this compound reversibly binds to the active site of the AChE enzyme, forming an enzyme-inhibitor complex analogous to the Michaelis-Menten complex formed with the natural substrate.[5]

-

Carbamylation: Following the initial binding, the this compound molecule carbamylates a critical serine hydroxyl group within the active site of the AChE enzyme.[4][6] This step forms a covalent, but unstable, carbamylated enzyme.[1]

-

Decarbamylation and Reactivation: The carbamylated enzyme is incapable of hydrolyzing acetylcholine. The enzyme's activity is only restored through the slow hydrolysis of the carbamoyl (B1232498) group, a process known as decarbamylation.[5][7] This decarbamylation rate is significantly slower than the deacetylation that occurs with the natural substrate, leading to a temporary but effective inhibition of the enzyme.[7] The inhibition is considered reversible because the enzyme can eventually be regenerated.[1]

Kinetics of Acetylcholinesterase Inhibition by Carbamates

The interaction between a carbamate inhibitor (I) and acetylcholinesterase (E) can be described by the following kinetic scheme.[5] The process involves the formation of a reversible enzyme-inhibitor complex (EI), followed by the carbamylation step to form the inactive carbamylated enzyme (E'), and finally, the slow decarbamylation or reactivation step.

-

KD : The dissociation constant for the initial reversible binding.

-

k_uni : The first-order rate constant for the carbamylation of the enzyme.

-

k_r : The rate constant for the decarbamylation (reactivation) of the enzyme.

-

k_i : The overall second-order rate constant of inhibition, approximated by k_uni / KD.[5]

The duration and potency of inhibition are determined by these kinetic parameters. A high rate of carbamylation (k_uni) and a low rate of decarbamylation (k_r) result in more potent and prolonged inhibition.[8]

Quantitative Data on this compound Inhibition

Quantitative analysis is essential for characterizing the potency of an inhibitor. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the amount of an inhibitor required to reduce the activity of a specific enzyme by 50%.

The following table summarizes the in-vitro IC50 values for this compound and its metabolites against brain acetylcholinesterase from the brook trout (Salvelinus fontinalis).[9]

| Inhibitor | Chemical Name | IC50 (M) |

| This compound | 4-dimethylamino-m-tolyl N-methylcarbamate | 1.01 x 10-5 |

| MAA | 4-methylamino-m-tolyl N-methylcarbamate | 7.92 x 10-6 |

| AA | 4-amino-m-tolyl N-methylcarbamate | 3.62 x 10-6 |

| MFA | 4-methylformamido-m-tolyl N-methylcarbamate | 4.29 x 10-5 |

| FA | 4-formamido-m-tolyl N-methylcarbamate | 7.11 x 10-5 |

| Data sourced from an in-vitro study on brook trout brain AChE.[9] |

Notably, some metabolites of this compound, such as AA and MAA, demonstrate greater inhibitory potency than the parent compound.[9]

Experimental Protocol: In-Vitro Acetylcholinesterase Inhibition Assay

The determination of AChE inhibition by compounds like this compound is typically performed using an in-vitro enzymatic assay based on the method developed by Ellman et al. This protocol is designed for a 96-well microplate format for efficient analysis.[10]

Principle

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATChI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity. The presence of an inhibitor like this compound will reduce the rate of this reaction.

Materials and Reagents

-

Purified Acetylcholinesterase (AChE)

-

Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)

-

Acetylthiocholine Iodide (ATChI) solution (Substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well clear flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipettor

Methodology

-

Reagent Preparation:

-

Prepare working solutions of AChE, ATChI, and DTNB in the phosphate buffer to the desired final concentrations.

-

Prepare serial dilutions of the this compound stock solution in the buffer to create a range of inhibitor concentrations for testing.

-

-

Assay Plate Setup:

-

Test Wells: Add buffer, this compound solution (at various concentrations), and DTNB solution to the wells.

-

Control Wells (100% Activity): Add buffer, solvent (without this compound), and DTNB solution.

-

Blank Wells: Add buffer, DTNB, and substrate, but no enzyme, to correct for non-enzymatic hydrolysis of the substrate.

-

-

Enzyme Addition and Pre-incubation:

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the ATChI substrate solution to all wells.

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 412 nm kinetically, taking readings every minute for a duration of 10-15 minutes.[10]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (RateControl - RateTest) / RateControl ] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[10]

-

Conclusion

This compound functions as a potent neurotoxin through its reversible inhibition of acetylcholinesterase. By carbamylating the active site of the enzyme, it disrupts the normal hydrolysis of acetylcholine, leading to toxic overstimulation of the nervous system. The potency of this compound and its metabolites can be quantified using standard enzymatic assays, which are crucial for understanding its toxicological profile. The detailed kinetic and methodological information provided in this guide serves as a foundational resource for researchers engaged in the study of cholinesterase inhibitors and the development of novel neuroactive compounds.

References

- 1. This compound | C11H16N2O2 | CID 16247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: BAY 44646) [sitem.herts.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Cholinesterase Inhibitors: Part 2: What are cholinesterase inhibitors? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of brain AChE in brook trout by this compound and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Aminocarb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocarb, chemically known as 4-(dimethylamino)-3-methylphenyl N-methylcarbamate, is a carbamate (B1207046) insecticide that has been utilized in agriculture and forestry for the control of various insect pests. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, including detailed experimental protocols, quantitative data, and visualizations of the chemical processes and its mechanism of action.

Core Synthesis Pathway

The commercial synthesis of this compound is a two-step process commencing from m-cresol (B1676322). The initial step involves the introduction of a nitro or nitroso group at the para-position to the hydroxyl group, followed by reduction to an amino group, yielding the key intermediate 4-amino-3-methylphenol (B1666317). The final step is the carbamoylation of this intermediate with methyl isocyanate to produce this compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-methylphenol

Two primary routes are commonly employed for the synthesis of 4-amino-3-methylphenol from m-cresol:

Route A: Nitration followed by Catalytic Hydrogenation

This route involves the direct nitration of m-cresol to form 4-nitro-3-methylphenol, which is subsequently reduced to the desired aminophenol.

-

Protocol for Nitration of m-cresol to 4-Nitro-3-methylphenol:

-

Materials: m-cresol, nitric acid (20%), sodium nitrite (B80452) (40%).

-

Procedure: A solution of 20% nitric acid and 40% sodium nitrite is prepared. m-cresol is added dropwise to this solution while maintaining the temperature between 0 and 5 °C. After the addition is complete, the mixture is stirred for an additional 10 minutes. The reaction temperature is then raised to 30 °C and maintained for 2 hours to ensure complete reaction. The resulting 4-nitro-3-methylphenol is then isolated.[1]

-

-

Protocol for Catalytic Hydrogenation of 4-Nitro-3-methylphenol to 4-Amino-3-methylphenol:

-

Materials: 4-nitro-3-methylphenol, Raney Nickel, methanol (B129727), formic acid (90%).

-

Procedure: In a round-bottom flask, 4-nitro-3-methylphenol is suspended in methanol. A slurry of Raney Nickel (approximately 0.2-0.3 g per 5 mmol of the nitro compound) is carefully added. While stirring at room temperature, 90% formic acid (approximately 2.5 mL per 5 mmol of the nitro compound) is added. The reaction is typically complete within 10-20 minutes. The catalyst is removed by filtration, and the solvent is evaporated to yield 4-amino-3-methylphenol.[2]

-

Route B: Nitrosation followed by Reduction

This alternative route involves the nitrosation of m-cresol to form 4-nitroso-3-methylphenol, which is then reduced to 4-amino-3-methylphenol.

-

Protocol for Nitrosation of m-cresol to 4-Nitroso-3-methylphenol:

-

Materials: m-cresol, sodium nitrite, sodium hydroxide, hydrochloric acid (15%).

-

Procedure: m-cresol is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled to 0-3 °C, and a solution of sodium nitrite is added. This mixture is then added dropwise to a pre-cooled 15% hydrochloric acid solution while maintaining the temperature at 0 ± 3 °C. The resulting 4-nitroso-3-methylphenol precipitates out of the solution and is collected by filtration.[1]

-

-

Protocol for Catalytic Reduction of 4-Nitroso-3-methylphenol:

-

Materials: 4-nitroso-3-methylphenol, 10% Palladium on Carbon (Pd/C) catalyst, methanol, ammonia (B1221849) solution.

-

Procedure: In an autoclave, 4-nitroso-3-methylphenol and methanol are mixed in a 1:7.5 weight ratio. 10% Pd/C catalyst (3% by weight of the nitroso compound) and ammonia solution (10% by weight of the nitroso compound) are added. The autoclave is purged with nitrogen and then pressurized with hydrogen gas. The reaction is carried out at 20-25 °C for 2-8 hours. After the reaction, the catalyst is filtered off, and the methanol is removed by distillation under reduced pressure to obtain crude 4-amino-3-methylphenol.[2][3]

-

Step 2: Synthesis of this compound (Carbamoylation)

The final step is the reaction of 4-amino-3-methylphenol with methyl isocyanate.

-

Protocol for the Carbamoylation of 4-Amino-3-methylphenol:

-

Materials: 4-amino-3-methylphenol, methyl isocyanate, anhydrous toluene (B28343), and a suitable catalyst (e.g., a tin compound).

-

Procedure: 4-amino-3-methylphenol is dissolved in anhydrous toluene in a reaction vessel equipped with a stirrer and a condenser. A catalytic amount of a tin compound is added. Methyl isocyanate is then added dropwise to the stirred solution. The reaction is exothermic and may require cooling to maintain the desired temperature. The reaction mixture is stirred for a sufficient time to ensure complete conversion. The product, this compound, can be purified by crystallization from a suitable solvent like isopropanol (B130326) or by vacuum distillation.

-

Data Presentation

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Step 1 (Route A): Nitration | m-cresol | Nitric acid (20%), Sodium nitrite (40%) | - | 0-5, then 30 | 2 | ~99[1] |

| Step 1 (Route A): Hydrogenation | 4-Nitro-3-methylphenol | Raney Nickel, Formic acid | Methanol | Room Temp. | 0.17-0.33 | 85-90[2] |

| Step 1 (Route B): Nitrosation | m-cresol | Sodium nitrite, HCl | Water | 0 ± 3 | - | High |

| Step 1 (Route B): Reduction | 4-Nitroso-3-methylphenol | 10% Pd/C, Ammonia | Methanol | 20-25 | 2-8 | High[2] |

| Step 2: Carbamoylation | 4-Amino-3-methylphenol, Methyl isocyanate | Tin compound (catalyst) | Toluene | - | - | - |

Note: Specific yield for the carbamoylation step to produce this compound is not consistently reported in the surveyed literature.

Mandatory Visualizations

This compound Synthesis Pathway

Caption: Overall synthesis pathway of this compound from m-cresol.

Mechanism of Acetylcholinesterase Inhibition by this compound

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

Aminocarb (CAS 2032-59-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminocarb, a carbamate (B1207046) insecticide identified by CAS number 2032-59-9, is a potent, non-systemic cholinesterase inhibitor.[1][2] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical characteristics, toxicological profile, mechanism of action, metabolic pathways, and environmental fate. Detailed experimental protocols for key analytical methods are provided, and complex biological and experimental processes are visualized through structured diagrams. The information is curated to support researchers, scientists, and professionals in drug development and environmental science in their understanding and further investigation of this compound.

Physicochemical Properties

This compound is a white, crystalline solid with limited solubility in water but is more soluble in polar organic solvents.[1][3] It is unstable in alkaline conditions.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2032-59-9 | [1][4] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][3] |

| Molecular Weight | 208.26 g/mol | [1] |

| Melting Point | 93-94 °C | [3][4] |

| Vapor Pressure | 1.88 x 10⁻⁶ mm Hg | [5] |

| Water Solubility | 915 mg/L at 20 °C | [1][4] |

| LogP (log Kow) | 1.90 | [1] |

| Appearance | White crystalline solid | [1][3][5] |

Toxicological Profile

This compound exhibits high acute toxicity through oral, dermal, and inhalation routes of exposure.[3] Its toxicity stems from the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1][2]

Table 2: Acute Toxicity of this compound (LD50)

| Species | Route of Administration | Sex | LD50 (mg/kg) | Reference |

| Rat | Oral | Male & Female | 30 | [3] |

| Rat | Dermal | Female | 275 | [3] |

| Mouse | Intraperitoneal | Male | 8 | [3] |

| Guinea Pig | Oral | Male | 60 | [3] |

| Chicken | Oral | Female | 74 | [3] |

| Mallard Duck | Oral | - | 22.5 | [1] |

| Pheasant | Oral | Male | 42.4 | [1] |

Acceptable Daily Intake (ADI): The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has evaluated this compound, but an Acceptable Daily Intake (ADI) for humans has not been established due to insufficient data.[6][7][8]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound functions as a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][9] By carbamylating the serine hydroxyl group in the active site of AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1][10] This leads to an accumulation of ACh at the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic receptors and subsequent neurotoxic effects.[1]

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Metabolic Pathways

This compound is rapidly metabolized in organisms. The primary metabolic pathways involve N-demethylation and hydroxylation, followed by conjugation.[3] In plants, hydroxylation is the main degradation route, while N-demethylation is predominant in soil.[3] In swine, the major metabolites are conjugates of this compound phenol (B47542) and its methylamino analogue.[3]

Caption: Primary Metabolic Pathways of this compound.

Environmental Fate

This compound is not persistent in the environment.[6] It degrades rapidly in soil and water, with half-lives typically ranging from less than a day in soil to about six days on spruce foliage.[3] Degradation occurs through hydrolysis, biodegradation, and photolysis.[1] Due to its moderate to high mobility in soil, there is a potential for groundwater contamination, although its rapid degradation mitigates this risk.[1]

Analytical Methodology

Several analytical methods are available for the detection and quantification of this compound in various matrices.

Table 3: Analytical Methods for this compound

| Technique | Detector | Matrix | Minimum Detection Limit (MDL) | Reference |

| Gas-Liquid Chromatography (GLC) | Nitrogen-Phosphorus Detector (NPD) | Water | - | [1] |

| Gas Chromatography (GC) | Hall Microelectrolytic Conductivity Detector | Spruce foliage, Soil | 0.2 mg/kg | [3] |

| High-Pressure Liquid Chromatography (HPLC) | UV (254 nm) | Cabbage, Corn, Potato, Wheat | 0.8 ng | [3] |

| GLC with Derivatization (2,4-dinitrophenyl ether) | Electron Capture Detector (ECD) | Spruce needles, Soil, Fish | <0.01 mg/kg | [3] |

| GLC with Derivatization (2,4-dinitrophenyl ether) | Electron Capture Detector (ECD) | Water | <0.001 mg/kg | [3] |

| Kinetic Spectrophotometry | - | Vegetable, Water | 0.05 mg/L | [11] |

Experimental Protocols

Protocol: Determination of this compound in Water by GLC with Derivatization

This protocol is based on the derivatization technique described by Stanley and Delphia (1978) for enhanced sensitivity.[3]

1. Sample Collection and Preparation:

-

Collect a 1-liter water sample in a glass container.

-

Acidify the sample to pH 3-4 with sulfuric acid to prevent degradation.

-

Extract the sample three times with 100 mL of dichloromethane (B109758) (DCM) in a separatory funnel.

-

Combine the DCM extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator.

2. Derivatization:

-

Add 1 mL of a 1% solution of 1-fluoro-2,4-dinitrobenzene (B121222) in hexane (B92381) to the concentrated extract.

-

Add 1 mL of a 2% solution of pyridine (B92270) in hexane (as a catalyst).

-

Heat the mixture at 60°C for 1 hour in a sealed vial.

-

After cooling, wash the reaction mixture with 2 mL of 5% sodium hydroxide (B78521) solution, followed by 2 mL of deionized water.

-

Dry the hexane layer over anhydrous sodium sulfate.

3. GLC-ECD Analysis:

-

Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD).

-

Column: A suitable capillary column for pesticide analysis (e.g., DB-5 or equivalent).

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Nitrogen or Argon/Methane.

-

Injection Volume: 1-2 µL.

-

Quantification: Compare the peak area of the derivatized this compound in the sample to a calibration curve prepared from derivatized analytical standards.

Caption: Experimental Workflow for this compound Analysis in Water.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is a generalized method based on the principles of Ellman's assay to determine the inhibitory potential of this compound.

1. Reagent Preparation:

-

Phosphate (B84403) Buffer: 0.1 M, pH 8.0.

-

AChE Solution: Prepare a stock solution of acetylcholinesterase from a commercial source (e.g., from electric eel) in phosphate buffer. Dilute to a working concentration that provides a linear reaction rate for at least 10 minutes.

-

Substrate Solution (ATCI): 10 mM Acetylthiocholine iodide in phosphate buffer.

-

Ellman's Reagent (DTNB): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.

-

This compound Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay not exceeding 1%.

2. Assay Procedure:

-

In a 96-well microplate, add 25 µL of the this compound solution (or solvent for control).

-

Add 50 µL of the AChE working solution to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Add 25 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

3. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is a well-characterized carbamate insecticide with a clear mechanism of action and a significant toxicological profile. Its rapid environmental degradation reduces its long-term impact, but its acute toxicity necessitates careful handling and monitoring. The analytical methods outlined provide robust means for its detection in various environmental and biological matrices. This guide serves as a foundational resource for professionals engaged in research and development involving this compound and related compounds.

References

- 1. This compound | C11H16N2O2 | CID 16247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. 459. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 4. This compound | 2032-59-9 [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 426. This compound (Pesticide residues in food: 1978 evaluations) [inchem.org]

- 7. fao.org [fao.org]

- 8. fao.org [fao.org]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Application of chemometrics methods for the simultaneous kinetic spectrophotometric determination of this compound and carbaryl in vegetable and water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminocarb Solubility: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility of aminocarb in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative data, outlines experimental methodologies for solubility determination, and visualizes key related pathways.

Core Data: this compound Solubility

This compound, a carbamate (B1207046) insecticide, exhibits distinct solubility characteristics that are crucial for its formulation, application, and environmental fate. A solid understanding of its solubility is paramount for developing effective delivery systems and for toxicological and environmental impact assessments.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been documented in various aqueous and organic media. While precise quantitative data for a wide range of organic solvents is not extensively available in public literature, its general solubility profile has been characterized. The following table summarizes the available data.

| Solvent | Solvent Type | Solubility | Temperature (°C) | Source(s) |

| Water | Aqueous | 915 mg/L | 20 | [1] |

| Water | Aqueous | 0.09 g/100mL (very poor) | 20 | [1][2] |

| Polar Organic Solvents | Organic | Soluble | Not Specified | [1][3][4][5] |

| Aromatic Solvents | Organic | Moderately Soluble | Not Specified | [1][3][4][5] |

| Acetonitrile | Organic | Stable in solution | Not Specified | [6] |

| Benzene | Organic | Stable in solution | Not Specified | [6] |

| 95% Ethanol | Organic | Stable in solution | Not Specified | [6] |

| n-Hexane | Organic | Stable in solution | Not Specified | [6] |

| Toluene | Organic | Stable in solution | Not Specified | [6] |

| Acetone | Organic | Partially decomposed over several days in dilute solution | Not Specified | [6] |

| Carbon Tetrachloride | Organic | Partially decomposed over several days in dilute solution | Not Specified | [6] |

| Chloroform | Organic | Partially decomposed over several days in dilute solution | Not Specified | [6] |

| Methylene Chloride | Organic | Partially decomposed over several days in dilute solution | Not Specified | [6] |

Experimental Protocols for Solubility Determination

Generalized Shake-Flask Method for Solubility Determination

This method is widely accepted for determining the equilibrium solubility of a compound in a specific solvent.

1. Materials and Equipment:

-

This compound (analytical standard)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The amount of this compound should be more than what is expected to dissolve to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The temperature should be precisely controlled and monitored.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/L, g/100mL, or mol/L.

8. Validation:

-

Time to Equilibrium: To ensure that equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

Solid Phase Analysis: It is good practice to analyze the solid residue after the experiment (e.g., by DSC or X-ray diffraction) to check for any changes in the crystalline form of the compound.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of this compound's application and analysis, the following diagrams, generated using Graphviz, illustrate its mechanism of action and a typical experimental workflow.

Caption: A generalized workflow for determining the solubility of this compound.

References

- 1. This compound | C11H16N2O2 | CID 16247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICSC 0097 - this compound [inchem.org]

- 3. 459. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 4. This compound [drugfuture.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

An In-Depth Technical Guide to Aminocarb Metabolism in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocarb, a carbamate (B1207046) insecticide, has been utilized for the control of various insect pests. Understanding its metabolic fate in mammals is crucial for assessing its toxicological risk and for the development of safer alternatives. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, focusing on the core pathways, enzymatic players, and quantitative data. Detailed experimental protocols are provided to facilitate further research in this area.

Absorption, Distribution, and Excretion

This compound is readily absorbed in mammals following oral administration. Studies in miniature swine have shown that the peak blood concentration of ¹⁴C-labelled this compound is reached within one hour of a single oral dose of 0.5 mg/kg body weight.[1] Elimination of this compound and its metabolites is rapid, with no evidence of bioaccumulation.[1]

Excretion Profile

The primary route of excretion for this compound metabolites is through the urine. In miniature swine, approximately 96% of an oral dose is excreted in the urine within 48 hours, with about 75% being eliminated within the first 6-24 hours.[1] Fecal excretion is a minor route, accounting for no more than 2% of the administered dose.[1]

Tissue Distribution

Following a five-day administration of 0.26 mg/kg body weight of ¹⁴C-labelled this compound to swine, the highest concentrations of radioactivity were found in the kidney (0.7 ppm, expressed as this compound) and liver (0.2 ppm).[1] Lower levels of radioactivity were detected in other tissues, including the skin, brain, heart, muscles, and fat, with slightly higher values in the skin and fat.[1]

Metabolic Pathways

The metabolism of this compound in mammals proceeds through three primary pathways:

-

N-demethylation: The sequential removal of methyl groups from the dimethylamino moiety.

-

Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the N-methyl group.

-

Ester Hydrolysis: The cleavage of the carbamate ester bond.

The resulting metabolites, primarily phenolic compounds, subsequently undergo Phase II conjugation reactions, mainly glucuronidation and sulfation, to facilitate their excretion.[1]

A diagram illustrating the primary metabolic pathways of this compound is presented below.

Enzymes Involved in Metabolism

Phase I Enzymes

-

Cytochrome P450 (CYP) Enzymes: These enzymes are crucial for the N-demethylation and hydroxylation of this compound.[2][3] While the specific CYP isozymes responsible for this compound metabolism have not been definitively identified, studies on other N-methylated compounds suggest the involvement of isoforms such as CYP3A4, CYP2C9, and CYP2D6 in N-demethylation.[4][5] Aromatic hydroxylation is also a common reaction catalyzed by various CYP isoforms.[6]

-

Carboxylesterases (CEs): These enzymes catalyze the hydrolysis of the carbamate ester linkage in this compound, a key detoxification step.[7] Mammalian carboxylesterases are classified into different families, with CES1 and CES2 being the most prominent in the liver and intestines, respectively.[7]

Phase II Enzymes

-

UDP-Glucuronosyltransferases (UGTs): These enzymes transfer glucuronic acid to the phenolic metabolites of this compound, forming more water-soluble glucuronide conjugates.[8][9] The UGT1A and UGT2B subfamilies are primarily responsible for the glucuronidation of phenolic compounds.[8][9]

-

Sulfotransferases (SULTs): SULTs catalyze the sulfation of phenolic metabolites, another important conjugation pathway that increases their water solubility and facilitates excretion.[10][11] The SULT1A subfamily is particularly important for the sulfation of phenols.[10]

Quantitative Metabolic Data

Quantitative data on the metabolism of this compound is limited. The following tables summarize the available information on excretion and metabolite distribution.

Table 1: Excretion of ¹⁴C-Aminocarb Equivalents in Miniature Swine Following a Single Oral Dose (0.5 mg/kg)

| Excretion Route | Time Interval | Percentage of Administered Dose | Reference |

| Urine | 0-24 hours | ~75% | [1] |

| Urine | 0-48 hours | 96% | [1] |

| Feces | 0-48 hours | <2% | [1] |

Table 2: Major Urinary Metabolites of this compound in Swine

| Metabolite | Form | Relative Abundance | Reference |

| 4-Dimethylamino-3-methylphenol | Conjugated | Major | [1] |

| 4-Methylamino-3-methylphenol | Conjugated | Major | [1] |

| 4-Amino-3-methylphenol | Conjugated | Major | [1] |

| This compound | Unchanged | Slight (1-5%) | [1] |

| Demethylation Products | Unchanged | Slight (1-5%) | [1] |

| 4-Formylamino-3-methylphenol | - | Slight (1-4%) | [1] |

Experimental Protocols

In Vivo Metabolism Study in Rats

This protocol is a general guideline for conducting an in vivo study to investigate the metabolism and excretion of this compound in rats.

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound in rats following oral administration.

Experimental Workflow:

Materials:

-

This compound (analytical grade)

-

Vehicle for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Metabolic cages for separate collection of urine and feces

-

Analytical standards of this compound and its potential metabolites

-

Reagents for sample extraction (e.g., acetonitrile (B52724), ethyl acetate)

-

Enzymes for deconjugation (β-glucuronidase/arylsulfatase)

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide standard chow and water ad libitum.[12]

-

Dosing: Administer a single oral dose of this compound to the rats via gavage. A control group should receive the vehicle only. Dose levels can be based on previous toxicity studies (e.g., 10, 20, 40 mg/kg body weight).[12][13]

-

Sample Collection: House the rats in metabolic cages immediately after dosing. Collect urine and feces at predetermined time intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours). Blood samples can be collected at various time points via tail vein or cardiac puncture at the end of the study. Tissues of interest (liver, kidney, etc.) can be collected at necropsy.

-

Sample Processing:

-

Urine: Measure the volume of urine collected at each time point. To analyze for conjugated metabolites, an aliquot of urine can be treated with β-glucuronidase/arylsulfatase to hydrolyze the conjugates. Extract this compound and its metabolites from the urine using a suitable organic solvent (e.g., liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction).

-

Feces: Homogenize the fecal samples and extract the compounds of interest.

-

Plasma/Tissues: Process blood to obtain plasma. Homogenize tissues and perform extraction.

-

-

Analytical Quantification: Analyze the processed samples using a validated HPLC-MS/MS method to identify and quantify this compound and its metabolites.

-

Data Analysis: Calculate the percentage of the administered dose excreted in urine and feces. Determine the pharmacokinetic parameters of this compound and the profile of its metabolites over time.

In Vitro Metabolism Assay using Liver Microsomes

This protocol provides a general method for assessing the metabolic stability and identifying the metabolites of this compound using mammalian liver microsomes.

Objective: To determine the in vitro metabolic rate of this compound and identify its primary metabolites formed by liver microsomal enzymes.

Experimental Workflow:

Materials:

-

Pooled liver microsomes from the species of interest (e.g., rat, human)

-

This compound (analytical grade)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

-

Incubator or water bath set at 37°C

-

HPLC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) and then dilute it to the desired starting concentration in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.

-

Incubation Mixture: In a microcentrifuge tube or a well of a 96-well plate, combine the liver microsomes (e.g., final concentration of 0.5 mg/mL protein) and the this compound solution in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-NADPH dependent degradation.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing the ice-cold quenching solution to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

Analytical Quantification: Analyze the supernatant using a validated HPLC-MS/MS method to measure the concentration of the remaining this compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clint).

Analytical Methods for Metabolite Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for the sensitive and selective quantification of this compound and its metabolites in biological matrices.

General HPLC-MS/MS Method Parameters:

-

Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of this compound and its metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency, is commonly employed.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and each of its metabolites are monitored. The use of stable isotope-labeled internal standards is recommended for accurate quantification.

Conclusion

The metabolism of this compound in mammals is a complex process involving multiple Phase I and Phase II enzymatic reactions. The primary pathways of N-demethylation, hydroxylation, and ester hydrolysis, followed by conjugation, lead to the rapid excretion of this compound metabolites, primarily in the urine. While the general metabolic scheme is understood, further research is needed to identify the specific enzyme isoforms involved and to obtain more comprehensive quantitative data on the kinetics of these metabolic transformations. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies, which will contribute to a more complete understanding of the toxicological profile of this compound.

References

- 1. 459. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 2. Elucidation of the mechanism of N-demethylation catalyzed by cytochrome P450 monooxygenase is facilitated by exploiting nitrogen-15 heavy isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of different cytochrome P-450 isozymes in the demethylation of various substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. courses.washington.edu [courses.washington.edu]

- 10. Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of the toxicological effects of this compound on rats: hematological, biochemical, and histological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminocarb Degradation in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation of the carbamate (B1207046) insecticide aminocarb in aqueous environments. The document details the primary degradation pathways, identifies key degradation products, presents quantitative data on degradation kinetics, and outlines the experimental protocols used for their analysis.

Introduction

This compound, chemically known as 4-(dimethylamino)-3-methylphenyl N-methylcarbamate, is a broad-spectrum insecticide.[1][2] Its fate in aquatic environments is of significant interest due to its potential impact on non-target organisms. The primary mechanisms of this compound degradation in water are hydrolysis and photodegradation, which lead to the formation of various transformation products.[1] Understanding the kinetics and pathways of these degradation processes is crucial for assessing the environmental persistence and potential risks associated with this compound use.

Degradation Pathways

This compound degrades in water primarily through two pathways: hydrolysis and photodegradation. These processes can occur simultaneously and are influenced by environmental factors such as pH, temperature, and the presence of sunlight.

Hydrolysis

Hydrolysis of this compound involves the cleavage of the carbamate ester linkage, leading to the formation of 4-dimethylamino-3-methylphenol and methylcarbamic acid. This process is significantly influenced by pH, with the rate of hydrolysis increasing in alkaline conditions.[1]

Photodegradation

Exposure to sunlight, particularly ultraviolet (UV) radiation, can induce the photodegradation of this compound.[1] This pathway often involves the oxidation of the dimethylamino group, leading to a series of N-demethylated and N-formylated products.[2]

A logical diagram of the primary degradation pathways of this compound in water is presented below.

Quantitative Data on this compound Degradation

The persistence of this compound in water is highly dependent on environmental conditions. The following tables summarize the available quantitative data on its degradation kinetics.

Table 1: Half-life of this compound in Water via Hydrolysis at Various pH Levels

| pH | Temperature (°C) | Half-life | Reference |

| 4 | Not specified | >127 days | [1] |

| 7 | Not specified | 5 - 11 days | [1] |

| 7 | 28.5 | 28.5 days | [1] |

| 9 | Not specified | <1 day | [1] |

| 9.3 | Not specified | 4 hours | [1] |

Table 2: Identified Degradation Products of this compound in Water

| Degradation Product | Formation Pathway | Reference |

| 4-Dimethylamino-3-methylphenol | Hydrolysis | [1] |

| 4-(Methylamino)-3-methylphenyl N-methylcarbamate | Photodegradation/Oxidation | [2] |

| 4-(Formamido)-3-methylphenyl N-methylcarbamate | Photodegradation/Oxidation | [2] |

| 4-(Methylformamido)-3-methylphenyl N-methylcarbamate | Photodegradation/Oxidation | [2] |

| 4-Amino-3-methylphenyl N-methylcarbamate | Photodegradation/Oxidation | [2] |

Experimental Protocols

The analysis of this compound and its degradation products in water typically involves chromatographic techniques coupled with sensitive detectors. Below are detailed methodologies for commonly employed analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of thermally stable and volatile compounds. For the analysis of this compound and some of its degradation products, a derivatization step is often necessary to improve their chromatographic behavior and sensitivity.

Experimental Workflow for GC-MS Analysis

Detailed Protocol:

-

Sample Preparation and Extraction:

-

Collect a 1-liter water sample in a clean glass bottle.

-

Adjust the pH of the sample to neutral if necessary.

-

Perform a liquid-liquid extraction (LLE) using a suitable organic solvent such as dichloromethane. Repeat the extraction three times with fresh solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

-

Derivatization:

-

To the concentrated extract, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert polar functional groups (e.g., -OH, -NH) into more volatile silyl (B83357) ethers and amines.

-

Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

-

-

GC-MS Instrumental Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode at 250°C.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode to identify unknown degradation products or selected ion monitoring (SIM) mode for targeted quantification of known analytes.

-

Mass Range: Typically m/z 50-500.

-

-

-

Data Analysis:

-

Identify the compounds by comparing their mass spectra and retention times with those of authentic standards.

-

Quantify the analytes by creating a calibration curve using standards of known concentrations.

-

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization

HPLC is well-suited for the analysis of thermally labile and non-volatile compounds like many carbamate pesticides and their metabolites. EPA Method 531.1 is a widely used standard method for the determination of N-methylcarbamates in water, which employs a post-column derivatization technique for enhanced sensitivity and selectivity.[3]

Experimental Workflow for HPLC with Post-Column Derivatization

Detailed Protocol:

-

Sample Preparation:

-

HPLC Instrumental Analysis:

-

HPLC System: A standard HPLC system equipped with a gradient pump, an autosampler, a post-column reaction module, and a fluorescence detector.

-

Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. The gradient program is optimized to separate the target analytes.

-

Flow Rate: Typically in the range of 0.8 to 1.5 mL/min.

-

Injection Volume: 200-400 µL.[5]

-

-

Post-Column Reaction:

-

Hydrolysis: After separation on the analytical column, the eluent is mixed with a sodium hydroxide (B78521) solution (e.g., 0.05 N NaOH) and passed through a reaction coil heated to a high temperature (e.g., 95°C).[4] This step hydrolyzes the N-methylcarbamate group to form methylamine (B109427).

-

Derivatization: The resulting methylamine is then reacted with a solution of o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent isoindole derivative.[3]

-

-

Detection:

-

Fluorescence Detector: The fluorescent derivative is detected using a fluorescence detector set at an appropriate excitation and emission wavelength (e.g., Ex: 330 nm, Em: 465 nm).

-

-

Data Analysis:

-